Tetramethylthiuram monosulfide

Vue d'ensemble

Description

Tetramethylthiuram monosulfide (TMTM) is a chemical compound that has been studied for its potential applications in various fields, including the synthesis of biologically and pharmaceutically active compounds. It is used as a starting material in the synthesis of S-aryl dithiocarbamates, which are formed through C(sp2)–S bond-forming reactions with aryl boronic acids .

Synthesis Analysis

The synthesis of TMTM-based compounds involves copper-catalyzed reactions that proceed smoothly to give the desired products in good to excellent yields. This methodology is characterized by its simplicity, broad functional group tolerance, and excellent yields, making it valuable for preparing a diverse range of compounds .

Molecular Structure Analysis

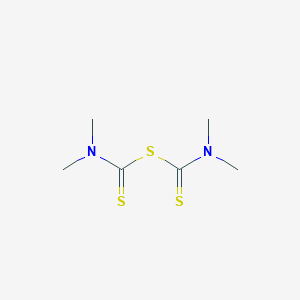

The molecular structure of TMTM has been determined using single-crystal diffractometry. The molecule consists of two approximately planar dimethyldithiocarbamato moieties sharing an S atom. The planes of these moieties make an angle of 78.6°, and there is a notable intramolecular contact between an S atom and an sp2-hybridized C atom, leading to differences in corresponding bond angles and slight pyramidalization of the sp2-hybridized C atom .

Chemical Reactions Analysis

TMTM is known to be stable, but when mixed with sulfur, it forms tetramethylthiuram polysulfides (TMTPs), which are significant in the vulcanization process. The formation of TMTPs is rapid, and equilibrium concentrations are achieved in about 2 minutes. The proposed mechanism suggests that sulfur atoms are added sequentially to the accelerator .

Physical and Chemical Properties Analysis

The physical and chemical properties of TMTM have been explored through various studies. The heats of combustion and formation of TMTM have been determined, and the S–S thermochemical bond energy in TMTM is found to be comparable to that in normal alkane disulfides and elemental sulfur (S8). Rotating-bomb combustion calorimetry has been used effectively for compounds containing both sulfur and nitrogen .

Applications De Recherche Scientifique

Vulcanization Process and Rubber Chemistry

TMTM is extensively studied for its role in the vulcanization of rubber. It is known for its ability to vulcanize rubber without added sulfur, especially in the presence of zinc oxide. This leads to the formation of zinc dimethyldithiocarbamate and other substances (Craig et al., 1951). Another study showed that TMTM differs in its reactivity with sulfur compared to tetramethylthiuram disulfide (TMTD), affecting the vulcanization reactions in rubber (Gradwell & Grooff, 2001).

Chemical Properties and Reactions

The heats of combustion and formation of TMTM were determined, providing insights into its thermochemical properties. The S—S thermochemical bond energy in TMTM was found to be similar to that in normal alkane disulfides (Good et al., 1961). Additionally, the kinetics of TMTM's reaction with rubber were studied, highlighting that it interacts with rubber through a free radical stage, but no formation of chemical crosslinks takes place (Dogadkin & Shershnev, 1960).

Environmental and Analytical Chemistry

TMTM's environmental interactions, particularly its behavior at the soil-water interface, have been investigated. The extent of adsorption of TMTM in soil and its levels in water when introduced to soil systems for agricultural practices were determined (Priyantha et al., 2008). Additionally, the quantitative determination of TMTM in wastewater was studied using thin-layer densitometry of its copper complexes, offering a simple and rapid means to quantify this compound (Onuska, 1974).

Molecular and Structural Analysis

The vibrational spectra of TMTM were analyzed, providing valuable information for interpreting the spectra of these complex vulcanizing agents. This included the demonstration of the highly coupled nature of the CS vibration and its contribution to specific frequency regions (Coleman et al., 1974).

Mécanisme D'action

Target of Action

Tetramethylthiuram monosulfide (TMTM) is primarily used as an accelerator and activator in the processing of natural and butyl rubbers .

Mode of Action

It is known to play a crucial role in the vulcanization process of rubber, where it acts as an accelerator and activator .

Result of Action

The primary result of TMTM’s action is its role in accelerating and activating the vulcanization process of natural and butyl rubbers .

Action Environment

The action of TMTM can be influenced by various environmental factors. For instance, the efficiency of TMTM as an accelerator and activator in rubber processing can be affected by the presence of other chemicals in the environment .

Safety and Hazards

Tetramethylthiuram monosulfide is considered hazardous. It is harmful if swallowed and may cause an allergic skin reaction . It is also toxic to aquatic life . Large concentrations of dust may be explosive . Heating to decomposition may release carbon monoxide, carbon dioxide nitrogen oxide, sulfur oxides or other potentially toxic gases .

Propriétés

IUPAC Name |

dimethylcarbamothioyl N,N-dimethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S3/c1-7(2)5(9)11-6(10)8(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQPQFUJGGOFQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)SC(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021333 | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals, Yellow solid; [Hawley] Yellow powder; [MSDSonline] | |

| Record name | Thiodicarbonic diamide ([(H2N)C(S)]2S), N,N,N',N'-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3934 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in aromatic solvents | |

| Record name | BIS(DIMETHYLTHIOCARBAMOYL) SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.37 @ 20 °C | |

| Record name | BIS(DIMETHYLTHIOCARBAMOYL) SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00027 [mmHg] | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3934 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow powder | |

CAS RN |

97-74-5 | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(dimethylthiocarbamoyl) sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiodicarbonic diamide ([(H2N)C(S)]2S), N,N,N',N'-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylthiuram monosulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLTHIURAM MONOSULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01W430XXSQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(DIMETHYLTHIOCARBAMOYL) SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

109.5 °C | |

| Record name | BIS(DIMETHYLTHIOCARBAMOYL) SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Tetramethylthiuram Monosulfide?

A1: this compound, often abbreviated as TMTM, has the molecular formula C6H12N2S3 and a molecular weight of 208.38 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly employ Infrared (IR) and Raman spectroscopy to characterize TMTM. These techniques help identify functional groups and elucidate the compound's structure. [, , , ]

Q3: How does the structure of this compound compare to Tetramethylthiuram Disulfide?

A3: Tetramethylthiuram Disulfide (TMTD) possesses a disulfide bond (S-S) in its structure, while TMTM has a single sulfur atom bridging two dithiocarbamate groups. [, ]

Q4: How does this compound interact with metals?

A4: TMTM exhibits strong coordination capabilities with various metal ions, particularly copper and silver, forming complexes through its sulfur atoms. [, , , ]

Q5: What happens when this compound reacts with copper(II) halides?

A5: The reaction of TMTM with copper(II) halides results in the formation of two distinct copper(I) complexes: halogeno(bis(N,N-dimethylthiocarbamoyl)sulfido)copper(I) and 3,5-bis(N,N-dialkyliminio)-1,2,4-trithiolane trihalocuprate(I). []

Q6: What is the primary application of this compound?

A6: TMTM is widely employed as an accelerator in the vulcanization of rubber, enhancing the speed and efficiency of the curing process. [, , , , ]

Q7: Does this compound form crosslinks in rubber like Tetramethylthiuram Disulfide?

A8: Unlike TMTD, TMTM does not directly form chemical crosslinks in rubber. Instead, it influences vulcanization through its thermal decomposition and interaction with other curing agents. []

Q8: How does the presence of zinc oxide (ZnO) affect the behavior of this compound during vulcanization?

A9: ZnO plays a crucial role in TMTM-based vulcanization by reacting with dimethyldithiocarbamic acid (a byproduct of TMTM reactions) to form zinc dimethyldithiocarbamate. This prevents unwanted side reactions and leads to shorter induction periods, higher crosslink densities, and the absence of tetramethylthiourea. []

Q9: Can this compound be used in combination with other accelerators?

A10: Yes, TMTM can be used in combination with other accelerators, such as dipentamethylene thiuram tetrasulfide (DPTT), to modify vulcanization parameters, influencing crosslinking density and the proportion of monosulfidic crosslinks in rubber. []

Q10: Are there any applications of this compound outside rubber vulcanization?

A11: Research explored the use of TMTM as a sulfur-containing sensing material for the development of lead(II) ion-selective electrodes. []

Q11: What are some known toxicological concerns associated with this compound?

A12: Studies indicate that TMTM can cause allergic contact dermatitis in some individuals, particularly those working with rubber products. [, , , ]

Q12: What measures are being taken to address potential health concerns related to this compound exposure?

A14: Research highlights the importance of substituting powdered latex gloves with powder-free alternatives and exploring the production of nitrile rubber gloves without vulcanization accelerators to minimize exposure risks. [, ]

Q13: Are there ongoing efforts to develop more sustainable synthesis methods for this compound?

A15: Yes, researchers are actively exploring greener alternatives for TMTM synthesis. One promising approach involves using triphenylphosphite as a less toxic reducing agent to replace sodium cyanide in the conversion of TMTD to TMTM. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.